ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside
Brand Name: Vulcanchem
CAS No.: 116391-11-8
VCID: VC0045390
InChI: InChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3/t22-,26+,27+,28-,29+/m0/s1
SMILES: CCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C29H34O4S
Molecular Weight: 478.65

ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside

CAS No.: 116391-11-8

Cat. No.: VC0045390

Molecular Formula: C29H34O4S

Molecular Weight: 478.65

* For research use only. Not for human or veterinary use.

ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside - 116391-11-8

Specification

CAS No. 116391-11-8
Molecular Formula C29H34O4S
Molecular Weight 478.65
IUPAC Name (2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Standard InChI InChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3/t22-,26+,27+,28-,29+/m0/s1
SMILES CCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Introduction

Chemical Structure and Properties

Molecular Identity

Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside is a thio-glycoside of L-fucose with benzyl protecting groups at positions 2, 3, and 4, and an ethylthio group at the anomeric position in the beta configuration. The IUPAC name for this compound is (2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane . This systematic name reflects the specific stereochemistry of the molecule, which is crucial for its biological and chemical reactivity profiles.

The compound is characterized by multiple CAS registry numbers depending on its specific anomeric configuration:

  • CAS 116391-11-8 for the beta-L-fucopyranoside form

  • CAS 169532-17-6 for the alpha,beta-L-fucopyranoside mixture

  • CAS 99409-34-4 also referred to the beta-L form in some databases

Physical and Chemical Properties

The physical and chemical properties of ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside are summarized in the following table:

PropertyValueReference
Molecular FormulaC₂₉H₃₄O₄S
Molecular Weight478.64-478.65 g/mol
Physical StateSolid
Melting Point52-54°C
Boiling Point592.1±50.0°C (Predicted)
Density1.16±0.1 g/cm³ (Predicted)
Flash Point>230°F
SolubilitySlightly soluble in chloroform (for related compound)

The key structural feature of this compound is the sulfur atom at the anomeric position, replacing the more common oxygen atom found in natural glycosides . This sulfur substitution introduces unique chemical reactivity that is exploited in various synthetic pathways, particularly in forming glycosidic bonds that are resistant to enzymatic degradation .

Synthesis Methods

Synthetic Approaches

The synthesis of ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside typically involves multiple steps starting from L-fucose or related precursors. The key synthetic stages include:

  • Protection of hydroxyl groups using benzyl groups

  • Formation of the thio-glycoside via thiol activation

  • Establishment of the beta-configuration at the anomeric position

Several methodologies have been developed for the efficient synthesis of this compound, with varying reagents and conditions to optimize yield and stereoselectivity.

Biological Activities

Anticoagulant Properties

Research indicates that ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside may exhibit anticoagulant properties. This compound may mimic some activities of naturally occurring fucoidans found in brown seaweeds. Studies have shown that sulfated polysaccharides derived from fucose can inhibit thrombin and factor Xa, leading to anticoagulant effects. The structural similarity between this synthetic compound and natural fucose-containing oligosaccharides provides a basis for its potential anticoagulant activity.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses by affecting macrophage activity. These effects are particularly relevant in conditions such as arthritis and other inflammatory diseases where macrophage-mediated inflammation plays a significant role in disease progression.

Antimicrobial Activity

The following table summarizes the reported biological activities:

Biological ActivityMechanismPotential ApplicationsReference
AnticoagulantInhibition of thrombin and factor XaPrevention of thrombosis
Anti-inflammatoryInhibition of pro-inflammatory cytokinesTreatment of inflammatory conditions
AntimicrobialDisruption of bacterial cell walls or biofilm formationCombating bacterial infections

Research Applications

Oligosaccharide Synthesis

Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside serves as an important building block in the synthesis of complex oligosaccharides containing L-fucose . The compound is particularly useful for synthesizing complex carbohydrate structures due to its stability and reactivity profile.

A notable example is its use in the total synthesis of the β-methyl glycoside of lacto-N-fucopentaose III, a complex pentasaccharide . In this synthesis, ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside was employed as a key intermediate, demonstrating its utility in constructing biologically relevant oligosaccharides .

Glycosylation Chemistry

The compound has proven valuable in exploring new methodologies for glycoside synthesis, offering insights into alternative bonding strategies that expand the utility of carbohydrates in materials science and synthetic biology . The thio-glycosidic linkage provides unique reactivity in glycosylation reactions, allowing for selective formation of glycosidic bonds under controlled conditions.

Researchers have utilized this compound to develop stereoselective glycosylation methods, which are essential for synthesizing complex carbohydrates with precise stereochemical configurations . The ability to control the stereochemistry of glycosidic bond formation is crucial for reproducing the biological activity of natural oligosaccharides.

Glycomaterial Development

Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside has facilitated the development of new glycomaterials and biosensors by providing a stable scaffold that can interact with biological systems without undergoing natural decomposition pathways . This has significantly advanced the field of glycoengineering, where precise sugar modifications are necessary to study and manipulate cellular interactions and signaling pathways.

The following table highlights key research applications:

ApplicationDescriptionExamplesReference
Oligosaccharide SynthesisBuilding block for complex carbohydrate structuresSynthesis of lacto-N-fucopentaose III derivatives
Glycosylation ChemistryDevelopment of stereoselective glycosylation methodsFormation of β-glycosidic bonds
GlycomaterialsCreation of stable glycoconjugatesBiosensors and glycoengineered materials
Structural BiologyInvestigation of carbohydrate-protein interactionsStudies with lectins and antibodies

Comparison with Related Compounds

Structural Analogs

Several structural analogs of ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside have been reported in the literature, including:

  • Methyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside (CAS: 107802-80-2), which differs only in the replacement of the ethyl group with a methyl group

  • (2R,3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(methylthio)-6-methyltetrahydro-2H-pyran, a related thio-glycoside with a different anomeric substituent

  • (2R,3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(propylthio)-6-methyltetrahydro-2H-pyran, featuring a propyl group instead of an ethyl group

These compounds share similar chemical properties but may exhibit different reactivity profiles in glycosylation reactions and biological activities based on the nature of the anomeric substituent.

Functional Differences

The functional differences between ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside and its structural analogs primarily relate to:

  • Reactivity in glycosylation reactions

  • Stability under various reaction conditions

  • Binding affinity to biological targets

  • Pharmacokinetic properties (for compounds with biological applications)

For example, the methyl analog (Methyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside) has a melting point of 53-58°C and a specific rotation [α]20/D of 0.0 to +3.0 deg (C=1, CHCl3) , which differs slightly from the ethyl derivative.

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